2,6-Dimethyl-4-isopropoxyphenylboronic acid pinacol ester
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Overview
Description
2,6-Dimethyl-4-isopropoxyphenylboronic acid pinacol ester is a chemical compound with a molecular weight of 290.21 . It is used in various organic reactions and is particularly valuable in the field of organic synthesis .
Synthesis Analysis
Protodeboronation of pinacol boronic esters, such as this compound, has been reported to be catalyzed using a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular weight of 290.21 .Chemical Reactions Analysis
This compound is a type of organoboron reagent, which is widely used in Suzuki–Miyaura (SM) cross-coupling reactions . SM cross-coupling is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 290.21 .Mechanism of Action
The Suzuki–Miyaura (SM) coupling reaction, in which 2,6-Dimethyl-4-isopropoxyphenylboronic acid pinacol ester can be used, involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Safety and Hazards
Future Directions
The future directions of 2,6-Dimethyl-4-isopropoxyphenylboronic acid pinacol ester research could involve further exploration of its use in Suzuki–Miyaura (SM) cross-coupling reactions . Additionally, the development of more efficient and environmentally friendly methods for the synthesis and protodeboronation of pinacol boronic esters could be a potential area of future research .
Properties
IUPAC Name |
2-(2,6-dimethyl-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BO3/c1-11(2)19-14-9-12(3)15(13(4)10-14)18-20-16(5,6)17(7,8)21-18/h9-11H,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLFFGLRPBVMDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)OC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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